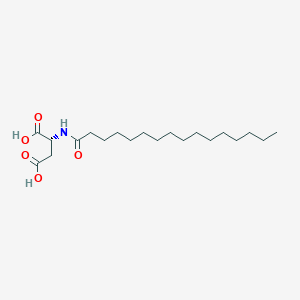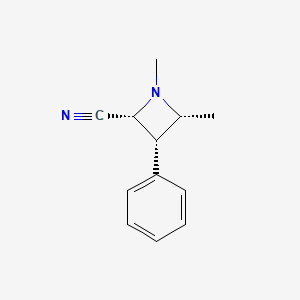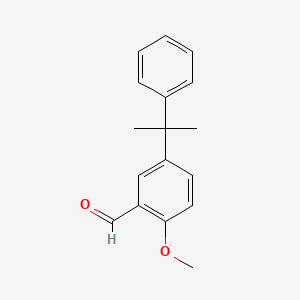
3,3-Bis(trimethylsilyl)-1,3-selenasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(trimethylsilyl)-1,3-selenasiletane is a unique organosilicon compound that features a selenasiletane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane typically involves the reaction of trimethylsilyl chloride with selenium-containing precursors under controlled conditions. One common method includes the use of selenourea as a selenium source, which reacts with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenasiletane ring to selenides or diselenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various organosilicon derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Bis(trimethylsilyl)-1,3-selenasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds and as a reagent in organic transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane involves its ability to participate in various chemical reactions due to the presence of selenium and trimethylsilyl groups. The selenium atom can undergo redox reactions, while the trimethylsilyl groups can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
3,3-Bis(trimethylsilyl)-1,3-thiasiletane: Similar structure but contains sulfur instead of selenium.
3,3-Bis(trimethylsilyl)-1,3-disiletane: Contains two silicon atoms in the ring structure.
3,3-Bis(trimethylsilyl)-1,3-oxasiletane: Contains oxygen instead of selenium.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur, silicon, and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Propiedades
Número CAS |
914096-97-2 |
|---|---|
Fórmula molecular |
C8H22SeSi3 |
Peso molecular |
281.49 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyl-1,3-selenasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SeSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
MARIPTSLFVHMFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]1(C[Se]C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)

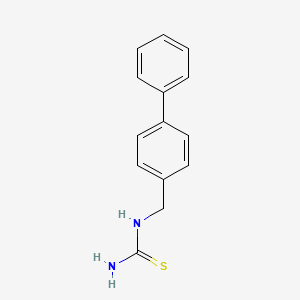

![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

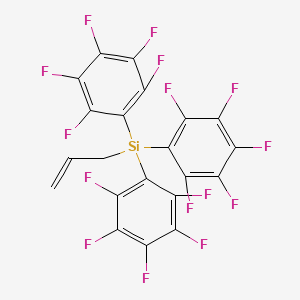
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
